molecular formula C10H9BrClN3 B1467342 1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1247453-89-9

1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No. B1467342
CAS RN: 1247453-89-9
M. Wt: 286.55 g/mol
InChI Key: SSSRREWXPFCCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole” is a complex organic molecule that contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a bromophenyl group and a chloromethyl group attached to the triazole ring.


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,3-triazoles are typically synthesized using the Huisgen cycloaddition, a type of click chemistry . This reaction involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, with a bromophenyl group attached at the 1-position and a chloromethyl group at the 4-position .


Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromophenyl and chloromethyl groups could potentially increase the compound’s reactivity .

Scientific Research Applications

Synthesis and Characterization of Energetic Salts

Research indicates the utility of triazolyl-functionalized compounds in synthesizing energetic salts. For example, triazolyl-functionalized monocationic energetic salts have been prepared through reactions involving triazole derivatives. These compounds exhibit good thermal stability and relatively high density, suggesting their potential application in energetic materials. The compounds were characterized using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Wang et al., 2007).

Biological Activity of Triazole Derivatives

Triazole derivatives, including those related to the specified chemical structure, have been explored for a wide range of biological activities. This includes anti-inflammatory, antiviral, antitumor, and immunostimulating effects. The adaptability of these compounds in various sectors such as agriculture, veterinary medicine, and pharmacy underscores their importance. Synthesis and characterization of new triazole derivatives have led to the discovery of compounds with significant antimicrobial and antifungal effects, which could be leveraged to develop new medications (Safonov & Nevmyvaka, 2020).

Antimicrobial and Antifungal Applications

Novel triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds showed significant efficacy against a range of microorganisms, offering valuable insights into novel antimicrobial research. This suggests that triazole derivatives, including those structurally related to “1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole,” could serve as potential leads for developing new antimicrobial and antifungal agents (Zhao et al., 2012).

Catalytic Applications in Organic Synthesis

The triazole scaffold has also found applications in catalysis, contributing to the development of novel synthetic methodologies. For instance, triazole derivatives have been used in the synthesis of energetic materials and as ligands in metal-catalyzed reactions, demonstrating their versatility and utility in enhancing reaction efficiencies and selectivities. This area of research offers potential for the development of new catalytic systems based on triazole chemistry, which could have broad implications for organic synthesis and industrial applications (Meshcheryakov & Shainyan, 2004).

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its specific biological or chemical application .

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of a 1,2,3-triazole ring, it could be of interest in medicinal chemistry, as 1,2,3-triazoles are found in various pharmaceutical drugs .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-9-3-1-2-8(4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSRREWXPFCCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.